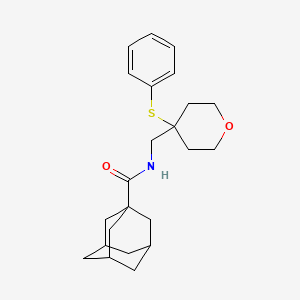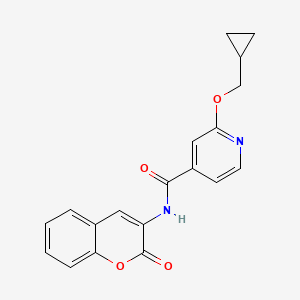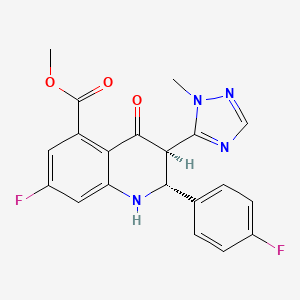
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also features a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar, while the sulfonamide group could participate in hydrogen bonding. The phenylmethoxypyridinyl group would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in various reactions depending on its protonation state .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación
PET Imaging Agent Development
Naphthalene-sulfonamides have been investigated for their potential as positron emission tomography (PET) agents. A study by (Wang et al., 2008) synthesized new carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, indicating their potential utility in medical imaging applications.
Fluorescent Probe Development
Naphthalene based sulfonamides have been used as fluorescent probes. (Jun et al., 1971) discussed a fluorescent probe which becomes strongly fluorescent when bound to protein. This indicates their potential in biochemical studies involving protein interactions.
Chemosensor for Metal Ions
Sulfonamide derivatives, including naphthalene-based sulfonamides, have been developed as chemosensors for metal ions. For example, (Mondal et al., 2015) developed a naphthalene-based sulfonamide chemosensor for selective detection of Al3+ ions, demonstrating its potential in environmental and biological studies.
Enzyme Inhibition
The evaluation of sulfonamide derivatives for their enzyme inhibition properties is another application. (Abbasi et al., 2015) studied various sulfonamides derived from dagenan chloride for their inhibition activity on lipoxygenase and α-glucosidase enzymes, suggesting their potential use in developing anti-inflammatory and anti-diabetic drugs.
Nerve Growth Factor Potentiation
Naphthalene-sulfonamides have also been studied for their ability to potentiate nerve growth factors. (Williams et al., 2010) synthesized a specific naphthalene-sulfonamide derivative that enhanced nerve growth factor's ability to stimulate neurite outgrowths, indicating potential applications in neurobiology.
Fluorescent Chemosensor for Al(III) Ion
Another application includes the development of fluorescent chemosensors for specific ions. (Ding et al., 2013) synthesized a chemosensor based on a naphthalene-sulfonamide derivative for detecting Al(III) ions, demonstrating potential applications in analytical chemistry.
Propiedades
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,20-13-12-18-9-4-5-10-19(18)15-20)24-22-21(11-6-14-23-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHEDFDECDQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)




![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2407464.png)

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)